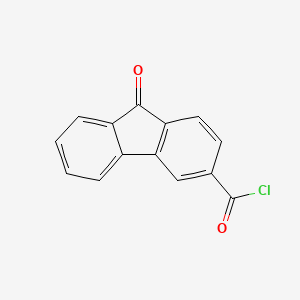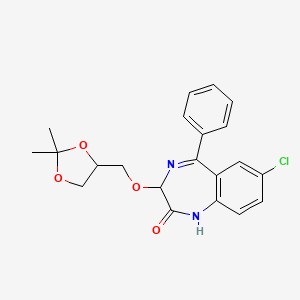![molecular formula C13H16O4 B14650094 Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester CAS No. 49769-82-6](/img/structure/B14650094.png)
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the [(4-methylphenyl)methyl] group, which can affect its interaction with other molecules.
Comparison with Similar Compounds
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester of malonic acid, used in similar applications but lacks the [(4-methylphenyl)methyl] group.
Diethyl malonate: Another ester of malonic acid, used in organic synthesis with slightly different reactivity due to the ethyl groups.
Methyl malonate: A related compound with a single methyl ester group, used in various chemical reactions
The presence of the [(4-methylphenyl)methyl] group in this compound makes it unique and can influence its reactivity and applications in different fields.
Properties
CAS No. |
49769-82-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl 2-[(4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C13H16O4/c1-9-4-6-10(7-5-9)8-11(12(14)16-2)13(15)17-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
VDDVOUKFJRBURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
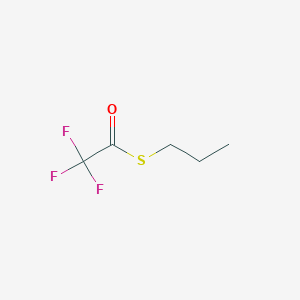
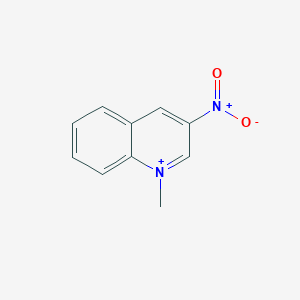
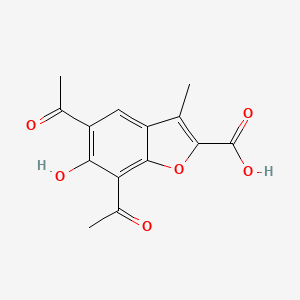
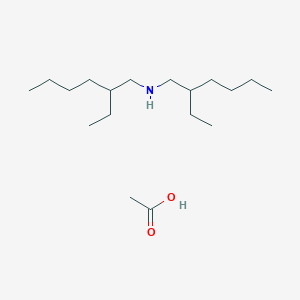

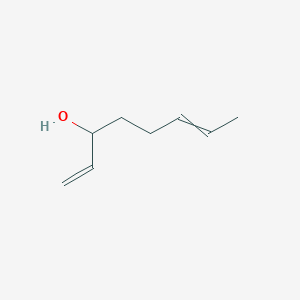

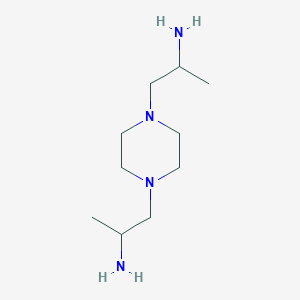
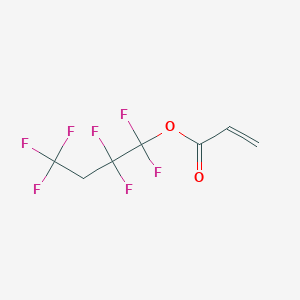
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
